REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.[H-].[Na+].I[CH3:15].CN([CH:19]=[O:20])C>>[CH3:15][O:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:20][CH3:19])=[O:8])=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at the same temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred at room temperature for 20 minutes
|
Duration
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20 min
|
Type
|
STIRRING
|
Details
|
the mixuture was stirred at room temperature for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column (hexane/ethyl acetate=15/1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.27 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |